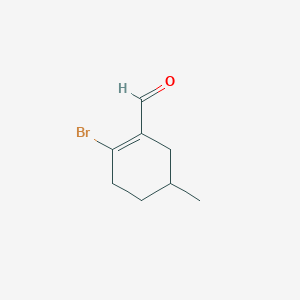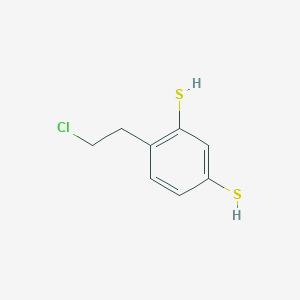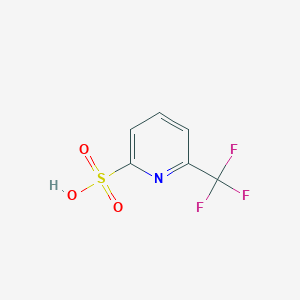![molecular formula C7H5N3O2 B14259152 1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione CAS No. 183742-03-2](/img/structure/B14259152.png)
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties to the molecule .
Méthodes De Préparation
The synthesis of 1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-aminopyrimidin-4-one with 2-aryl-substituted acrylates in the presence of a base under microwave irradiation. This method yields the desired compound with good efficiency . Another approach involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the imino group . Industrial production methods often utilize these synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bases like potassium carbonate and acids like hydrochloric acid. For example, the reaction with 2-aryl acrylates in the presence of potassium carbonate under microwave irradiation results in the formation of aryl-substituted derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
In chemistry, it serves as a scaffold for the development of new compounds with potential therapeutic properties . In biology, it has been investigated for its antimicrobial and anticancer activities . In medicine, derivatives of this compound have shown promise as tyrosine kinase inhibitors, which are important in the treatment of certain cancers . Additionally, it has applications in the pharmaceutical industry as a starting material for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can interfere with the growth and survival of cancer cells. The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine derivatives. These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms within the rings . The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable scaffold for drug development. Other similar compounds include pyrazolo[3,4-d]pyrimidine and pyrano[2,3-d]pyrimidine derivatives, which also exhibit diverse biological activities .
Propriétés
Numéro CAS |
183742-03-2 |
|---|---|
Formule moléculaire |
C7H5N3O2 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
3,7-dihydropyrido[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H5N3O2/c11-6-1-4-5(2-8-6)9-3-10-7(4)12/h1-3H,(H,8,11)(H,9,10,12) |
Clé InChI |
ZQFOGDPVTFULDL-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CNC1=O)N=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)
![4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate](/img/structure/B14259075.png)

![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)

![N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14259107.png)
![N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea](/img/structure/B14259108.png)
![(2S)-2-[[3-[[(3S,3aS,6aR)-2-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[5-(2H-tetrazol-5-yl)pentanoylamino]butanoyl]amino]butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carbonyl]amino]-2-oxohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14259116.png)
![2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine](/img/structure/B14259120.png)


![N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14259136.png)
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)](/img/structure/B14259145.png)
